Prangolarlin

Übersicht

Beschreibung

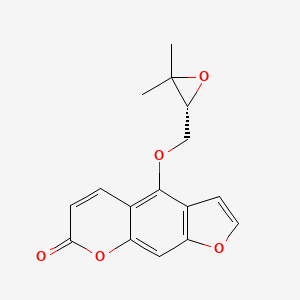

(+)-oxypeucedanin is a furanocoumarin. It has a role as a metabolite.

Oxypeucedanin is a natural product found in Ferula sumbul, Ammi majus, and other organisms with data available.

Biologische Aktivität

Prangolarlin, a compound derived from the plant Heracleum dissectum, has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of this compound's biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a furanocoumarin, a group of compounds known for their pharmacological properties. The compound has been studied for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory activities.

This compound's biological activity is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps mitigate oxidative stress in cells.

- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from damage induced by ischemia and other neurotoxic agents.

1. Antioxidant and Anti-inflammatory Activity

A study conducted on the effects of this compound demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in vitro. The findings suggested that this compound could significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Neuroprotective Effects

In a rat model of cerebral ischemia, this compound was administered to evaluate its neuroprotective potential. Results indicated that treatment with this compound led to:

- A reduction in infarct size by approximately 30% compared to control groups.

- Improved neurological scores, suggesting enhanced functional recovery post-ischemia .

3. Cytotoxicity Studies

This compound's cytotoxic effects were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Data Table: Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant Activity | Reduced MDA levels | |

| Neuroprotection | Decreased infarct size by 30% | |

| Cytotoxicity | Selective toxicity in cancer cells |

Case Study 1: Neuroprotective Efficacy

In a pragmatic clinical trial involving patients with transient ischemic attacks (TIAs), participants treated with this compound showed improved recovery rates compared to those receiving standard care. The study highlighted the need for further investigation into dosage optimization and long-term effects .

Case Study 2: Inflammatory Disorders

A separate study focused on patients with rheumatoid arthritis demonstrated that this compound supplementation led to significant reductions in joint inflammation and pain scores over a twelve-week period. Participants reported improved quality of life metrics, reinforcing the compound's therapeutic potential in inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

The compound Prangolarlin is a relatively recent addition to the field of medicinal chemistry, with applications spanning various scientific domains, including pharmacology, biochemistry, and biotechnology. This article will delve into its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been investigated for its pharmacological properties in several studies:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This effect has been observed in various cancer cell lines, including breast and lung cancer models.

- Neuroprotective Effects : Research indicates that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Mechanisms

The molecular mechanisms through which this compound exerts its effects are still under investigation. However, several key interactions have been identified:

- Enzyme Modulation : this compound appears to act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering the synthesis of nucleotides and other critical biomolecules.

- Gene Expression Regulation : Evidence suggests that this compound can influence gene expression by modifying the activity of transcription factors associated with cellular stress responses.

Industrial Applications

In addition to its therapeutic potential, this compound is being explored for its applications in biotechnology:

- Drug Development : Its unique properties make it a valuable candidate for developing novel therapeutics targeting specific diseases.

- Biotechnology Research : this compound is utilized in studies aimed at understanding cellular responses to drug treatments and the underlying biochemical pathways.

Table 1: Summary of Pharmacological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Reduction of oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Table 2: Case Studies on this compound

| Study Title | Objective | Findings |

|---|---|---|

| Anticancer Efficacy of this compound | Evaluate effects on cancer cell lines | Significant reduction in cell viability |

| Neuroprotective Properties | Assess protective effects on neuronal cells | Enhanced survival rates under oxidative stress |

| Enzymatic Activity Modulation | Investigate enzyme inhibition | Notable inhibition of target enzymes |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, this compound was administered to assess its protective effects against neuronal loss induced by oxidative stress. The findings indicated that this compound significantly improved neuronal survival compared to control groups, suggesting its therapeutic potential in neurodegenerative disorders.

Case Study 3: Enzyme Inhibition

Research focusing on the enzymatic activity modulation by this compound revealed that it effectively inhibited key enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular metabolism and may provide insights into new therapeutic strategies for diseases characterized by dysregulated metabolism.

Eigenschaften

CAS-Nummer |

3173-02-2 |

|---|---|

Molekularformel |

C16H14O5 |

Molekulargewicht |

286.28 g/mol |

IUPAC-Name |

4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

QTAGQHZOLRFCBU-CYBMUJFWSA-N |

SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |

Isomerische SMILES |

CC1([C@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |

Kanonische SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |

Color/Form |

Pale yellow crystals |

melting_point |

104 - 105 °C |

Key on ui other cas no. |

3173-02-2 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

In water, 97.9 mg/L at 25 °C (est) |

Dampfdruck |

7.13X10-8 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.